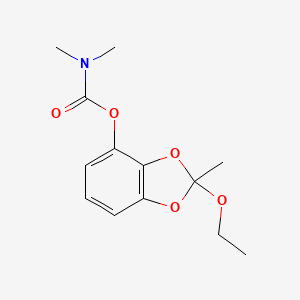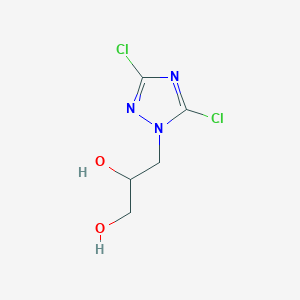
3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile is an organic compound with the molecular formula C6H5BrN4. It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromomethyl group at the 6-position, and a carbonitrile group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile typically involves the bromination of 3-amino-2-pyrazinecarbonitrile. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azido, amino, or thio derivatives of the original compound.
Oxidation Reactions: Products include nitro or nitroso derivatives.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules that can be used in various biochemical assays.
Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. The amino and carbonitrile groups can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-6-chloromethylpyrazine-2-carbonitrile
- 3-Amino-6-methylpyrazine-2-carbonitrile
- 3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile
Comparison
3-Amino-6-(bromomethyl)pyrazine-2-carbonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound more reactive in substitution reactions compared to its chloro or methyl counterparts. Additionally, the bromomethyl group can participate in specific interactions that are not possible with other substituents, potentially leading to unique biological or material properties .
Propriétés
Numéro CAS |
61267-55-8 |
|---|---|
Formule moléculaire |
C6H5BrN4 |
Poids moléculaire |
213.03 g/mol |
Nom IUPAC |
3-amino-6-(bromomethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H5BrN4/c7-1-4-3-10-6(9)5(2-8)11-4/h3H,1H2,(H2,9,10) |
Clé InChI |
TYFPZCNVBYVWIA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)N)C#N)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Bis[(diethylamino)methyl]-4-nitrophenol](/img/structure/B14590526.png)


![1-[Bis(2,3-dibromopropoxy)methoxy]-2,3-dibromopropane](/img/structure/B14590548.png)
![N-{2-[(2-Oxocyclohexyl)sulfanyl]phenyl}acetamide](/img/structure/B14590553.png)


![Cyclopenta[b]pyran-4(5H)-one, 6,7-dihydro-](/img/structure/B14590566.png)
![N,N-Diethyl-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14590569.png)

![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)

